Phenolphthalein monophosphate disodium salt
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Overview
Description
Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate is a complex organic compound with the molecular formula C20H13Na2O7P It is characterized by the presence of a benzofuran ring, a hydroxyphenyl group, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate typically involves the reaction of 4-hydroxyphenyl with 3-oxo-2-benzofuran-1-yl under controlled conditions. The reaction is facilitated by the presence of a phosphate group, which acts as a catalyst. The process requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and real-time monitoring systems ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Disodium phosphate: An inorganic compound with similar phosphate functionality but lacking the benzofuran and hydroxyphenyl groups.
4-Hydroxyphenyl phosphate: A simpler compound with only the hydroxyphenyl and phosphate groups.
Uniqueness
Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate is unique due to its complex structure, which combines multiple functional groups
Biological Activity
Phenolphthalein monophosphate disodium salt is a phosphate derivative of phenolphthalein, primarily recognized for its role in biochemical assays, particularly in the determination of enzyme activities. This compound exhibits significant biological activity, particularly as a substrate for phosphatase enzymes, and has applications in various fields including biochemistry, forensic science, and clinical diagnostics.
This compound is characterized by its molecular formula C20H13Na2O7P and a molecular weight of 442.27 g/mol. It is soluble in water due to the presence of sodium ions, which enhances its utility in biological assays. The compound's structure allows it to undergo hydrolysis, releasing phenolphthalein in the presence of phosphatase enzymes.
Biological Activity
1. Enzyme Substrate:
this compound serves as a substrate for alkaline phosphatase (ALP) and acid phosphatase (ACP). The enzymatic hydrolysis of this compound releases phenolphthalein, which can be quantitatively measured. This relationship is linear, making it a reliable indicator for enzyme concentration in various biological samples, including blood serum .
2. Forensic Applications:
In forensic science, this compound is utilized for detecting acid phosphatase in seminal fluid, particularly in cases of sexual assault. The presence of this enzyme indicates the presence of semen, aiding in criminal investigations .
3. Pharmacological Insights:
Research indicates that phenolphthalein derivatives may possess pharmacological properties. For instance, studies suggest that phenolphthalein can inhibit certain cellular pathways involved in cancer progression . However, caution is advised due to its classification as a possible carcinogen by the International Agency for Research on Cancer (IARC) .
Case Study 1: Enzymatic Assay Development
A study focused on developing a sensitive assay for alkaline phosphatase using this compound demonstrated its effectiveness in measuring low enzyme concentrations accurately. The assay showed a strong correlation between the amount of phenolphthalein released and enzyme activity, establishing this compound as a standard in clinical laboratories .
Case Study 2: Forensic Analysis
In forensic applications, the detection of acid phosphatase using this compound has been validated through various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). These studies confirm that the compound can reliably indicate the presence of seminal fluid in forensic samples .
Comparative Analysis Table
Property | This compound | Phenolphthalein |
---|---|---|
Molecular Formula | C20H13Na2O7P | C20H14O4 |
Molecular Weight | 442.27 g/mol | 318.34 g/mol |
Solubility | Soluble in water | Soluble in alcohol; slightly soluble in water |
Biological Role | Substrate for phosphatases | Acid-base indicator; laxative |
Applications | Clinical diagnostics, forensic science | Titrations, medicinal uses |
Carcinogenic Potential | Not classified | Possible carcinogen (IARC Group 2B) |
Properties
IUPAC Name |
disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O7P.2Na/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;;/h1-12,21H,(H2,23,24,25);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSDLWRSHBGEDF-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Na2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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